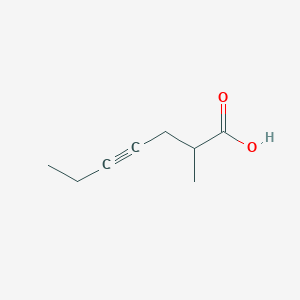

2-Methylhept-4-ynoic acid

Description

Propriétés

Formule moléculaire |

C8H12O2 |

|---|---|

Poids moléculaire |

140.18 g/mol |

Nom IUPAC |

2-methylhept-4-ynoic acid |

InChI |

InChI=1S/C8H12O2/c1-3-4-5-6-7(2)8(9)10/h7H,3,6H2,1-2H3,(H,9,10) |

Clé InChI |

JRIIYTZWUDBBIA-UHFFFAOYSA-N |

SMILES canonique |

CCC#CCC(C)C(=O)O |

Origine du produit |

United States |

Analyse Des Réactions Chimiques

Nucleophilic Acyl Substitution Reactions

The carboxylic acid group undergoes nucleophilic substitution to form derivatives like esters, amides, and acid chlorides.

Esterification

Reaction with methanol in the presence of sulfuric acid yields methyl 2-methylhept-4-ynoate:

-

Conditions : Reflux with acid catalyst (e.g., H₂SO₄ or HCl).

-

Yield : >90% under optimized industrial continuous flow conditions.

Acid Chloride Formation

Treatment with thionyl chloride (SOCl₂) or oxalyl chloride converts the acid to 2-methylhept-4-ynoyl chloride :

-

Conditions : Anhydrous CHCl₃, pyridine as base, room temperature .

-

Applications : Intermediate for amide/ester synthesis.

Alkyne-Specific Reactions

The triple bond undergoes addition and oxidation reactions.

Hydrohalogenation

Reaction with hydrogen halides (e.g., HCl) produces halogenated alkenes:

-

Regioselectivity : Follows anti-Markovnikov addition due to electron-withdrawing carboxylic group.

Oxidation

Ozonolysis or KMnO₄-mediated cleavage generates dicarboxylic acids :

-

Conditions : Ozone in CH₂Cl₂ followed by reductive workup.

Reduction Reactions

The carboxylic acid and alkyne groups can be selectively reduced.

Carboxylic Acid Reduction

Lithium aluminum hydride (LiAlH₄) reduces the acid to 2-methylhept-4-yn-1-ol:

-

Yield : ~85%.

Alkyne Hydrogenation

Catalytic hydrogenation (H₂/Pd) saturates the triple bond to form 2-methylheptanoic acid:

-

Selectivity : Partial hydrogenation requires Lindlar catalyst for cis-alkene formation.

Decarboxylation

Thermal or oxidative decarboxylation removes CO₂, yielding hydrocarbons :

Comparative Reaction Data

Comparaison Avec Des Composés Similaires

Research Findings and Limitations

- Gaps in Evidence: The provided materials lack direct information on 2-methylhept-4-ynoic acid, forcing reliance on analogous compounds. For example, alkyne-containing acids like propiolic acid (HC≡CCOOH) are known for explosive polymerization risks, but extrapolation to 2-methylhept-4-ynoic acid is speculative.

- Key Contrasts: Unlike phenoxypropionic acids (), 2-methylhept-4-ynoic acid’s alkyne group may confer higher reactivity but lower environmental persistence.

4. Further experimental data are required to validate its physicochemical and toxicological profile.

Q & A

Q. How can multivariate analysis be applied to optimize the synthetic yield of 2-Methylhept-4-ynoic acid under varying catalytic conditions?

Featured Recommendations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.